molecular formula C26H21BrN2O4S B295608 2-[3-bromo-5-methoxy-4-(3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

2-[3-bromo-5-methoxy-4-(3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B295608
M. Wt: 537.4 g/mol
InChI Key: XVRCKSYYNKFCHV-KQWNVCNZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-bromo-5-methoxy-4-(3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one, also known as BMB, is a synthetic compound that has been widely studied for its potential therapeutic applications. BMB belongs to the class of thiazolo-benzimidazole derivatives, which have shown promising results in various biological assays.

Mechanism of Action

The mechanism of action of 2-[3-bromo-5-methoxy-4-(3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt and MAPK pathways. This compound has also been shown to inhibit the activity of various enzymes, including topoisomerase IIα and HDAC6, which are involved in cancer and neurodegenerative disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. This compound has also been shown to modulate the activity of various enzymes and signaling pathways, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[3-bromo-5-methoxy-4-(3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is its high potency and selectivity for various biological targets. This compound has also been shown to have low toxicity in animal studies. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which may affect its bioavailability and limit its use in vivo.

Future Directions

There are several future directions for the research and development of 2-[3-bromo-5-methoxy-4-(3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one. One potential direction is the optimization of the synthesis method to improve the yield and purity of this compound. Another direction is the development of novel formulations or delivery methods to improve the solubility and bioavailability of this compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications in various diseases.

Synthesis Methods

The synthesis of 2-[3-bromo-5-methoxy-4-(3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves the condensation reaction of 2-aminobenzimidazole with 2-bromo-5-methoxybenzaldehyde and 3-phenoxypropyl bromide in the presence of potassium carbonate. The reaction is carried out in N,N-dimethylformamide (DMF) at 80°C for 6 hours. The resulting product is purified by column chromatography to obtain this compound as a yellow solid with a high yield.

Scientific Research Applications

2-[3-bromo-5-methoxy-4-(3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis and inhibit angiogenesis in cancer cells. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. In neurodegenerative disorder research, this compound has been shown to protect neurons from oxidative stress and reduce neuroinflammation.

Properties

Molecular Formula

C26H21BrN2O4S

Molecular Weight

537.4 g/mol

IUPAC Name

(2Z)-2-[[3-bromo-5-methoxy-4-(3-phenoxypropoxy)phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C26H21BrN2O4S/c1-31-22-15-17(14-19(27)24(22)33-13-7-12-32-18-8-3-2-4-9-18)16-23-25(30)29-21-11-6-5-10-20(21)28-26(29)34-23/h2-6,8-11,14-16H,7,12-13H2,1H3/b23-16-

InChI Key

XVRCKSYYNKFCHV-KQWNVCNZSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2)Br)OCCCOC5=CC=CC=C5

SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)Br)OCCCOC5=CC=CC=C5

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)Br)OCCCOC5=CC=CC=C5

Origin of Product

United States

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